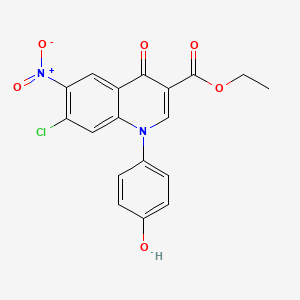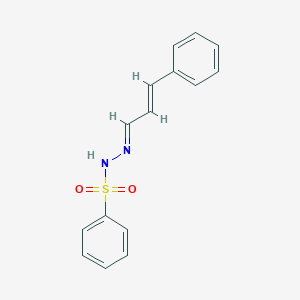![molecular formula C14H13ClN2O2S B3867374 N'-[1-(5-chloro-2-thienyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3867374.png)
N'-[1-(5-chloro-2-thienyl)ethylidene]-4-methoxybenzohydrazide
説明
N'-[1-(5-chloro-2-thienyl)ethylidene]-4-methoxybenzohydrazide, commonly known as CTMB, is a synthetic compound that has gained attention in scientific research due to its potential pharmaceutical applications. CTMB has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
科学的研究の応用
CTMB has been studied for its potential pharmaceutical applications, including its use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. CTMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. CTMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CTMB has exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli.
作用機序
CTMB's mechanism of action involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in inflammation. By inhibiting COX-2 activity, CTMB reduces the production of inflammatory prostaglandins. CTMB also induces apoptosis in cancer cells by activating caspase-3, a protein involved in the initiation of apoptosis.
Biochemical and Physiological Effects:
CTMB has been shown to have anti-inflammatory, anti-cancer, and antibacterial effects. CTMB reduces the production of inflammatory prostaglandins by inhibiting COX-2 activity. CTMB induces apoptosis in cancer cells by activating caspase-3. CTMB also exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
CTMB has several advantages for laboratory experiments, including its stability and solubility in organic solvents. CTMB is also relatively easy to synthesize. However, CTMB has some limitations, including its low water solubility and potential toxicity.
将来の方向性
There are several potential future directions for the study of CTMB. One direction is to further investigate CTMB's mechanism of action and its potential as a therapeutic agent for inflammatory diseases, cancer, and bacterial infections. Another direction is to explore the potential of CTMB as a lead compound for the development of new drugs with improved pharmacological properties. Additionally, future studies could focus on optimizing the synthesis method of CTMB to improve its yield and purity.
特性
IUPAC Name |
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-9(12-7-8-13(15)20-12)16-17-14(18)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,17,18)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMVCIIDNCGVFY-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867293.png)
![4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3867306.png)

![2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B3867310.png)
![5,8-dimethoxy-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine](/img/structure/B3867315.png)

![2-(1H-indol-3-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B3867327.png)

![2,4-dichloro-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3867345.png)
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867358.png)
![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]piperidine](/img/structure/B3867367.png)

![2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B3867394.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3867402.png)